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Compound of Interest

Compound Name: 7-Hydroxyneolamellarin A

Cat. No.: B12402631 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Hydroxyneolamellarin A is a marine-derived pyrrole alkaloid isolated from the

sponge Dendrilla nigra.[1][2] It belongs to the lamellarin family of compounds, which are known

for a wide range of biological activities, including cytotoxicity, reversal of multidrug resistance

(MDR), and HIV-1 integrase inhibition.[3] Specifically, 7-Hydroxyneolamellarin A has garnered

significant interest as a potent inhibitor of the transcription factor Hypoxia-Inducible Factor-1

(HIF-1).[1] HIF-1 is a major molecular target in oncology, as its activation in hypoxic tumors

promotes angiogenesis, survival, and metastasis.[1][2] By inhibiting HIF-1 activation, 7-
Hydroxyneolamellarin A reduces the secretion of Vascular Endothelial Growth Factor

(VEGF), a key angiogenic factor.[1] This mechanism makes it a promising lead compound for

the development of novel anticancer therapeutics.

This document outlines a proposed strategy for the total synthesis of 7-Hydroxyneolamellarin
A, based on established methodologies for related neolamellarin and lamellarin compounds.

The protocols provided are designed to guide researchers in the chemical synthesis of this

compound for further biological evaluation and drug development studies.

Proposed Retrosynthetic Strategy
The total synthesis of 7-Hydroxyneolamellarin A can be approached through a convergent

strategy. The core structure can be dissected into three main fragments: the central 3,4-

diarylpyrrole, a coumarin moiety, and an isoquinoline-like system. Key reactions in the forward

synthesis would include the construction of the substituted pyrrole core, a Pictet-Spengler
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reaction to form the tetrahydro-β-carboline system, and palladium-catalyzed cross-coupling

reactions to assemble the aryl substituents.[4][5][6]

Experimental Protocols
Protocol 1: Synthesis of the 3,4-Diarylpyrrole Core
This protocol is adapted from synthetic strategies used for similar lamellarin compounds, which

often involve the construction of a polysubstituted pyrrole ring as a key intermediate.[7][8]

Objective: To synthesize the central 1,2,4-trisubstituted pyrrole core.

Materials:

(E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Appropriately substituted aniline (e.g., 3,4-dimethoxyaniline)

β-nitrostyrene derivative

Glacial Acetic Acid

Ethyl Acetate (EtOAc)

Hexanes

Silica Gel for column chromatography

Procedure:

To a solution of (E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one (1.0 eq) in

glacial acetic acid, add the substituted aniline (1.0 eq) and the β-nitrostyrene derivative (1.0

eq).

Heat the reaction mixture to reflux (approx. 118 °C) and monitor the reaction progress using

Thin Layer Chromatography (TLC).

Upon completion, allow the mixture to cool to room temperature.
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Pour the reaction mixture into ice-water and extract with Ethyl Acetate (3 x 50 mL).

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with

brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purification:

Purify the crude product by flash column chromatography on silica gel using a gradient of

Hexanes:EtOAc as the eluent to yield the desired 3,4-diarylpyrrole derivative.

Protocol 2: Pictet-Spengler Cyclization for Tetrahydro-β-
carboline Formation
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and

tetrahydro-β-carboline skeletons, which are core structures in many alkaloids.[5][6][9]

Objective: To construct the fused isoquinoline-like ring system.

Materials:

Substituted tryptamine or phenethylamine derivative (e.g., 2-(3-hydroxy-4-

methoxyphenyl)ethan-1-amine)

Appropriate aldehyde or ketone (derived from the pyrrole core)

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

Dichloromethane (DCM) or Acetonitrile (MeCN)

Saturated sodium bicarbonate solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
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Dissolve the pyrrole-aldehyde intermediate (1.0 eq) and the substituted phenethylamine (1.2

eq) in anhydrous DCM.

Cool the solution to 0 °C in an ice bath.

Add trifluoroacetic acid (TFA) (2.0 eq) dropwise to the solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

Quench the reaction by slowly adding saturated sodium bicarbonate solution until the

mixture is neutral.

Extract the aqueous layer with DCM (3 x 30 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification:

The crude product can be purified by silica gel column chromatography to afford the cyclized

product.

Protocol 3: Suzuki Cross-Coupling for Aryl-Aryl Bond
Formation
The Suzuki coupling is a versatile palladium-catalyzed reaction for forming C-C bonds, widely

used in the synthesis of biaryls, which are common motifs in lamellarins.[4][10][11]

Objective: To install aryl substituents onto the pyrrole or coumarin core.

Materials:

Aryl halide (e.g., iodinated pyrrole intermediate) (1.0 eq)

Arylboronic acid or ester (1.5 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
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Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

Deionized water

Ethyl Acetate (EtOAc)

Procedure:

In a round-bottom flask, combine the aryl halide, arylboronic acid, and base.

Degas the solvent (e.g., Toluene/EtOH/H₂O mixture) by bubbling with argon or nitrogen for

15-20 minutes.

Add the degassed solvent to the flask, followed by the palladium catalyst under an inert

atmosphere.

Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is

consumed (monitor by TLC).

Cool the reaction to room temperature and dilute with water.

Extract the mixture with EtOAc (3 x 40 mL).

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under

reduced pressure.

Purification:

Purify the residue by flash chromatography on silica gel to obtain the desired biaryl product.

Data Presentation
The following tables summarize representative quantitative data expected from the synthesis.

Table 1: Summary of Synthetic Steps and Expected Yields
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Step Reaction
Key Intermediate /
Product

Expected Yield (%)

1
Pyrrole Core

Synthesis

3,4-bis(4-

methoxyphenyl)-1H-

pyrrole derivative

~75%

2 Formylation/Acylation
2-formyl-3,4-

diarylpyrrole
~85%

3
Pictet-Spengler

Reaction

Fused Pyrrolo-β-

carboline system
~60-70%

4 Lactone Formation
Pentacyclic

Neolamellarin Core
~50-60%

5
Demethylation/Deprot

ection

7-

Hydroxyneolamellarin

A

~80-90%

Table 2: Representative Spectroscopic Data for Final Product

Data Type Description

¹H NMR

Expected signals for aromatic protons on the

pyrrole, coumarin, and isoquinoline rings,

methoxy groups, and the hydroxyl proton.

¹³C NMR
Expected signals for aromatic carbons, carbonyl

carbon of the lactone, and methoxy carbons.

HRMS (ESI)
Calculated m/z for [M+H]⁺ corresponding to the

molecular formula C₂₉H₂₃NO₆.

Visualizations
Synthetic Workflow
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Starting Materials
(Aniline, Enaminone, etc.)

Pyrrole Core Synthesis
(e.g., Domino Reaction)

Step 1

3,4-Diarylpyrrole
Intermediate

Functionalization
(e.g., Vilsmeier-Haack)

Step 2

Pyrrole-Aldehyde

Pictet-Spengler Reaction

Step 3

Fused Pentacyclic Core

Lactone Formation &
Final Deprotection

Step 4/5

7-Hydroxyneolamellarin A
(Final Product)

Click to download full resolution via product page

Caption: Proposed workflow for the total synthesis of 7-Hydroxyneolamellarin A.
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HIF-1 Signaling Pathway and Inhibition

HIF-1 Signaling and Inhibition by 7-Hydroxyneolamellarin A
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Tumor Growth
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Inhibits Activation
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Caption: Inhibition of HIF-1 activation by 7-Hydroxyneolamellarin A under hypoxic conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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